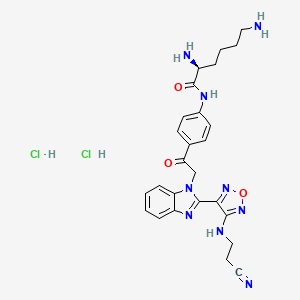

Lisavanbulin dihydrochloride

Description

Properties

CAS No. |

1387574-54-0 |

|---|---|

Molecular Formula |

C26H31Cl2N9O3 |

Molecular Weight |

588.5 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride |

InChI |

InChI=1S/C26H29N9O3.2ClH/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28;;/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37);2*1H/t19-;;/m0../s1 |

InChI Key |

AOKATNWVGVIXOQ-TXEPZDRESA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lisavanbulin dihydrochloride; Lisavanbulin HCl; BAL-101553 dihydrochloride; BAL 101553 dihydrochloride; BAL101553 dihydrochloride; |

Origin of Product |

United States |

Foundational & Exploratory

Lisavanbulin Dihydrochloride: A Technical Guide to its Mechanism of Action as a Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lisavanbulin dihydrochloride (BAL101553) is a novel, orally bioavailable small molecule prodrug that is intracellularly converted to its active moiety, avanbulin (BAL27862). Avanbulin is a potent tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of lisavanbulin, including its binding to the colchicine site on tubulin, its effects on microtubule polymerization, and the downstream cellular consequences. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its preclinical characterization.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for anticancer therapies. Lisavanbulin represents a next-generation microtubule-targeting agent with a distinct profile, including activity in tumor models resistant to other microtubule inhibitors.

Mechanism of Action

Binding to the Colchicine Site on Tubulin

Avanbulin, the active form of lisavanbulin, exerts its antimitotic effect by directly binding to tubulin.[1][2] X-ray crystallography studies have confirmed that avanbulin binds to the colchicine-binding site on β-tubulin, located at the interface between the α- and β-tubulin monomers within the heterodimer.[1] This binding is reversible and distinct from that of other microtubule-targeting agents like taxanes and vinca alkaloids, which bind to different sites on tubulin.[1][2] The unique interaction with the colchicine site contributes to avanbulin's activity in cancer cell lines that have developed resistance to other classes of tubulin inhibitors.[3]

Inhibition of Microtubule Polymerization

By occupying the colchicine-binding site, avanbulin sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.[1] This leads to a potent inhibition of microtubule assembly.[1][4] This destabilizing effect disrupts the dynamic equilibrium of the microtubule network, which is crucial for the formation and function of the mitotic spindle during cell division.[3]

Downstream Cellular Effects

The disruption of microtubule dynamics by avanbulin triggers a cascade of downstream events culminating in cancer cell death:

-

Activation of the Spindle Assembly Checkpoint (SAC): The failure of microtubules to properly attach to the kinetochores of chromosomes during mitosis activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[5][6][7][8] The SAC prevents the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.[5][8] Key proteins involved in the SAC, such as Mad2 and BubR1, are recruited to unattached kinetochores, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase essential for the degradation of proteins that hold sister chromatids together.[5][7]

-

G2/M Cell Cycle Arrest: The sustained activation of the SAC leads to a prolonged arrest of the cell cycle in the G2/M phase.[3] This prevents the cell from proceeding through mitosis with a defective spindle, thus avoiding aneuploidy.

-

Induction of Apoptosis: If the mitotic arrest is prolonged and the cell is unable to resolve the spindle defects, it undergoes programmed cell death, or apoptosis.[3] This is a key mechanism by which lisavanbulin eliminates cancer cells.

The following diagram illustrates the signaling pathway of lisavanbulin's mechanism of action:

Role of End-Binding Protein 1 (EB1)

Preclinical and clinical data suggest that the expression level of End-Binding Protein 1 (EB1) may be a predictive biomarker for the response to lisavanbulin.[9][10][11] EB1 is a microtubule plus-end tracking protein (+TIP) that plays a crucial role in regulating microtubule dynamics.[10] Tumors with high EB1 expression have shown increased sensitivity to lisavanbulin, suggesting that EB1 may modulate the interaction of avanbulin with microtubules or the subsequent cellular response.[9][10]

Quantitative Data

The potency of avanbulin has been evaluated in various in vitro assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Tubulin Polymerization Inhibition of Avanbulin (BAL27862)

| Parameter | Value | Assay | Reference |

| Dissociation Constant (Kd) | 244 ± 30 nM | Size-Exclusion Chromatography | [1][12] |

| IC50 (Tubulin Polymerization) | 1.4 µM | In vitro tubulin polymerization assay | [1][4] |

Table 2: In Vitro Anti-proliferative Activity of Avanbulin (BAL27862)

| Cell Line(s) | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| 26 DLBCL cell lines | Diffuse Large B-cell Lymphoma | 11 (median) | 72 hours | [3] |

| 23 tumor cell lines | Various | 13.8 (median relative) | 96 hours | [4] |

| 6 GBM cell lines | Glioblastoma | 10-20 (range) | Not Specified | [13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of lisavanbulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) as microtubules form. An inhibitor of polymerization will reduce the rate and extent of this increase.

Protocol Outline:

-

Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2), test compound (avanbulin) at various concentrations, and a control vehicle (e.g., DMSO).

-

Procedure: a. Tubulin is pre-incubated with the test compound or vehicle on ice. b. GTP is added to the mixture to initiate polymerization. c. The mixture is transferred to a temperature-controlled spectrophotometer at 37°C. d. The absorbance at 340 nm is measured over time to monitor microtubule formation.[14]

-

Data Analysis: The initial rate of polymerization is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability / Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., avanbulin) or vehicle control for a specified duration (e.g., 72 hours).[3]

-

MTT Addition: MTT reagent is added to each well and incubated for a few hours to allow formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-600 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.

Protocol Outline:

-

Cell Culture and Treatment: Cells are cultured and treated with the test compound or vehicle as described for the MTT assay.

-

Cell Harvesting: Both adherent and floating cells are collected to include apoptotic cells.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structure.

-

Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a PI solution.

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Principle: Annexin V is a protein that has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it can be used to identify apoptotic cells. Propidium iodide (PI) is also used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).

Protocol Outline:

-

Cell Culture and Treatment: Cells are cultured and treated with the test compound or vehicle.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI.

-

Incubation: The cells are incubated in the dark to allow for staining.

-

Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.

-

Data Analysis: The data is typically presented as a dot plot, showing the percentage of cells that are viable, in early apoptosis, late apoptosis, or necrosis.

Preclinical Experimental Workflow

The preclinical evaluation of a tubulin inhibitor like lisavanbulin typically follows a structured workflow to characterize its activity and mechanism of action.

The following diagram outlines a typical preclinical experimental workflow for a tubulin inhibitor:

Conclusion

This compound is a promising oral tubulin inhibitor with a well-defined mechanism of action. Its active moiety, avanbulin, binds to the colchicine site of tubulin, leading to microtubule destabilization, activation of the spindle assembly checkpoint, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. The quantitative data demonstrate its potent in vitro activity across a range of cancer cell lines. The potential of EB1 as a predictive biomarker warrants further investigation to guide patient selection in clinical trials. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology drug development.

References

- 1. The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. The microtubule-targeted agent lisavanbulin (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glioblastoma Foundation® Acquires Drug Lisavanbulin - Glioblastoma Foundation [glioblastomafoundation.org]

- 7. youtube.com [youtube.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Expression of end-binding protein 1 (EB1), a potential response-predictive biomarker for lisavanbulin, in glioblastoma and various other solid tumor types. - ASCO [asco.org]

- 10. A phase 1/2a dose-finding study and biomarker assessment of oral lisavanbulin in patients with high-grade glioma or glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The potential utility of end-binding protein 1 (EB1) as response-predictive biomarker for lisavanbulin: A phase 2 study of lisavanbulin (BAL101553) in adult patients with recurrent glioblastoma. - ASCO [asco.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Preclinical Evidence of Lisavanbulin's Journey Across the Blood-Brain Barrier: A Technical Guide

Lisavanbulin (BAL101553), a novel oral microtubule destabilizer, has emerged as a promising therapeutic candidate for glioblastoma (GBM), one of the most aggressive forms of brain cancer. A critical challenge in treating GBM is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents many therapeutic agents from reaching the central nervous system (CNS). This technical guide synthesizes the preclinical evidence demonstrating the ability of lisavanbulin's active moiety, avanbulin (BAL27862), to cross the BBB, presenting the key quantitative data, experimental methodologies, and the underlying mechanistic pathways.

Quantitative Analysis of Blood-Brain Barrier Penetration

Preclinical studies in rodent models have consistently shown that avanbulin, the active metabolite of lisavanbulin, achieves significant concentrations in the brain.[1][2] Avanbulin's physicochemical properties, being a lipophilic and small molecule with a molecular weight of 387 g/mol , are favorable for traversing the BBB.[1] The key quantitative data from these studies are summarized below, highlighting the brain-to-plasma concentration ratios at various time points after oral administration of lisavanbulin.

| Animal Model | Lisavanbulin Dose | Time Post-Dose | Analyte | Brain Concentration (ng/mL) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio | Reference |

| CD1 Nu/Nu Female Mice | Not Specified | Not Specified | Avanbulin | - | - | ~1.0 | [2] |

| FVB Wild-Type (WT) Mice | 30 mg/kg (oral) | 2 hours | Avanbulin | 540.0 | 452.5 | 1.29 | [2] |

| FVB Wild-Type (WT) Mice | 30 mg/kg (oral) | 6 hours | Avanbulin | 190.9 | 118.6 | 1.64 | [2] |

| Rodents (unspecified) | Not Specified | Not Specified | Avanbulin | - | - | 1:1 | [1][3] |

Experimental Protocols for Assessing CNS Penetration

The determination of avanbulin's concentration in the brain and plasma involved carefully designed preclinical experiments. The following sections detail the methodologies employed in these pivotal studies.

In Vivo Animal Studies

-

Animal Models: A key study utilized FVB wild-type (WT) and Mdr1a/b−/− Bcrp1−/− (TKO) mice to evaluate the distribution of avanbulin across the BBB.[2] Female athymic nude mice (strain code 553, aged 6-7 weeks) were used for orthotopic patient-derived xenograft (PDX) model studies.[2]

-

Drug Administration: Lisavanbulin was administered as a single oral dose of 30 mg/kg.[2]

-

Sample Collection: Animals were sacrificed at 2 and 6 hours post-dosing.[2] Whole brains and plasma were harvested for analysis.[2]

-

Analytical Method: The concentrations of the active metabolite, avanbulin, in the brain and plasma were quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]

Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Models

-

Model Establishment: IDH-wildtype GBM PDX lines were established as orthotopic xenografts in female athymic nude mice.[2]

-

Treatment Regimen: Mice with established intracranial tumors were treated daily with either a vehicle control or 30 mg/kg of lisavanbulin.[2]

-

Efficacy Evaluation: The primary endpoint for efficacy was survival.[2] In models such as GBM12 and GBM6, lisavanbulin monotherapy showed a significant extension in survival compared to the vehicle control.[2]

-

Pharmacodynamic Studies: In mice bearing orthotopic GBM39 tumors, treatment with 30 mg/kg of lisavanbulin for 8 days was followed by brain harvesting 2 hours after the final dose.[2] The brains were then fixed in formalin for paraffin embedding and subsequent immunohistochemical analysis.[2]

-

Biomarker Analysis: Immunohistochemistry was used to assess mitotic events (phospho-histone H3), proliferation (Ki67), and apoptosis (TUNEL staining).[2]

Visualizing the Research Workflow and Mechanism of Action

To better understand the experimental process and the therapeutic rationale for lisavanbulin in glioblastoma, the following diagrams illustrate the key workflows and signaling pathways.

The ability of lisavanbulin to cross the blood-brain barrier is a cornerstone of its potential efficacy against glioblastoma.[4][5] Once in the brain, its active form, avanbulin, disrupts microtubule dynamics by binding to tubulin.[6] This interference activates the spindle assembly checkpoint, leading to mitotic arrest and ultimately, apoptotic cell death in tumor cells.[1][7][8] Preclinical evidence from orthotopic GBM models confirms this mechanism, with lisavanbulin treatment resulting in a significant increase in phospho-histone H3, a marker of mitotic arrest.[2][9]

References

- 1. Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of lisavanbulin—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential utility of end-binding protein 1 (EB1) as response-predictive biomarker for lisavanbulin: A phase 2 study of lisavanbulin (BAL101553) in adult patients with recurrent glioblastoma. - ASCO [asco.org]

- 4. academic.oup.com [academic.oup.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. calvinepartners.com [calvinepartners.com]

- 7. basilea.com [basilea.com]

- 8. Glioblastoma Foundation® Acquires Drug Lisavanbulin - Glioblastoma Foundation [glioblastomafoundation.org]

- 9. researchgate.net [researchgate.net]

- 10. Optimizing an effective combination of the new microtubule-targeting agent lisavanbulin with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Lisavanbulin Dihydrochloride: A Technical Overview of its Impact on the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lisavanbulin dihydrochloride (BAL101553) is a novel, orally bioavailable, and blood-brain barrier-penetrant microtubule-targeting agent that has demonstrated promising anti-tumor activity, particularly in glioblastoma.[1][2] It is a prodrug of the active compound avanbulin (BAL27862), which exerts its cytotoxic effects by binding to the colchicine site on tubulin, leading to microtubule destabilization, cell cycle arrest, and apoptosis.[3][4] Beyond its direct impact on tumor cells, emerging preclinical evidence indicates that lisavanbulin significantly modulates the tumor microenvironment (TME). Its mechanism involves disrupting the tumor vasculature and initiating an immunomodulatory cascade that can sensitize tumors to immunotherapy.[1][5][6] This guide provides an in-depth technical overview of lisavanbulin's core mechanism, its multifaceted effects on the TME, and a summary of relevant preclinical and clinical data, supported by detailed experimental protocols and pathway visualizations.

Core Mechanism of Action: Microtubule Destabilization

Lisavanbulin is a water-soluble lysine prodrug of the potent microtubule destabilizer, avanbulin.[7] Upon administration, lisavanbulin is converted to avanbulin, which uniquely binds to the colchicine site on β-tubulin.[4] This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[4]

The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[3][7] The SAC halts the cell cycle in the G2/M phase, preventing chromosomal segregation until all chromosomes are correctly attached to the mitotic spindle.[3] Prolonged SAC activation due to avanbulin-induced microtubule damage ultimately triggers apoptosis (programmed cell death), leading to the elimination of cancer cells.[3][7] This mechanism is effective even in tumor models resistant to other classes of microtubule-targeting agents, such as taxanes and vinca alkaloids.[7]

Caption: Core mechanism of lisavanbulin leading to tumor cell apoptosis.

Modulation of the Tumor Microenvironment (TME)

Lisavanbulin's anti-cancer activity extends beyond direct cytotoxicity to include significant modulation of the TME, primarily through anti-vascular and immunomodulatory effects.

Anti-Vascular Effects

Preclinical and clinical observations suggest that lisavanbulin impacts the tumor's blood supply. The mechanism involves the disruption of the tumor microvasculature, which can limit the delivery of oxygen and nutrients essential for tumor growth.[1][5] This vascular disruption effect was noted as a potential source of dose-limiting toxicities at high peak concentrations in early clinical studies, suggesting a potent biological effect.[5] By altering the tumor vasculature, lisavanbulin contributes to a less hospitable environment for cancer progression.

Immunomodulatory Effects

Recent preclinical studies in glioblastoma models have revealed that lisavanbulin can reprogram the immune landscape of the TME, shifting it from an immunosuppressive to an immune-active state. This is a critical finding, as glioblastoma is notoriously an immunologically "cold" tumor.

Key immunomodulatory actions include:

-

Increased Antigen Presentation: Lisavanbulin treatment significantly upregulates the expression of Major Histocompatibility Complex class I (MHC-I) chain genes, such as B2m, H2.D1, and H2.K1.[1] Enhanced MHC-I expression on tumor cells is crucial for presenting tumor antigens to cytotoxic T lymphocytes (CTLs), a key step in anti-tumor immunity.

-

Induction of Immunogenic Cell Death: The drug increases the extracellular release of High Mobility Group Box 1 (HMGB1), a well-known Damage-Associated Molecular Pattern (DAMP).[1] When released from dying tumor cells, HMGB1 acts as a danger signal that can activate dendritic cells (DCs) and promote an adaptive immune response.

-

Pro-Inflammatory Cytokine Signature: Treatment elevates the levels of interferon-gamma (IFN-γ)-regulated genes within the tumor.[1] IFN-γ is a cornerstone of anti-tumor immunity, promoting the activity of various immune cells.

-

Modulation of Myeloid Cells: In preclinical models, lisavanbulin treatment led to reduced infiltration of bone marrow-derived macrophages into tumors.[1] Given that tumor-associated macrophages (TAMs) are often immunosuppressive, this reduction may further alleviate immune suppression.

-

Synergy with Immunotherapy: Lisavanbulin monotherapy demonstrates efficacy in immune checkpoint blockade-resistant glioblastoma models and, notably, synergizes with agonistic anti-CD40 antibodies to improve survival, even in a T-cell-independent manner, suggesting a strong activation of innate immunity.[6]

Caption: Immunomodulatory effects of lisavanbulin on the tumor microenvironment.

Summary of Preclinical and Clinical Data

The following tables summarize key quantitative data from preclinical and clinical investigations of lisavanbulin and its active moiety, avanbulin.

Table 1: Preclinical In Vitro Activity of Avanbulin

| Cell Line | Cancer Type | IC50 | Key Findings | Reference |

|---|---|---|---|---|

| SB28 | Glioblastoma (mouse) | 5.5 nM | Potent cytostatic and cytolytic effects. | [1] |

| Various | Diffuse Large B Cell Lymphoma (DLBCL) | Median ~10 nM | Potent and rapid induction of apoptosis in both ABC and GCB subtypes. |[4] |

Table 2: Preclinical In Vivo Efficacy of Lisavanbulin

| Tumor Model | Treatment | Key Outcomes | Reference |

|---|---|---|---|

| SB28 Glioblastoma (orthotopic) | Lisavanbulin Monotherapy | Delayed tumor growth and prolonged survival. | [1] |

| SB28 Glioblastoma (orthotopic) | Lisavanbulin + anti-CD40 | Increased survival by 81% compared to control; synergized in a T-cell independent manner. | [1][6] |

| Patient-Derived Xenografts (GBM) | Lisavanbulin Monotherapy | Significantly extended survival irrespective of MGMT promoter methylation status. |[7] |

Table 3: Summary of Key Clinical Trials for Lisavanbulin

| Trial ID | Phase | Indication(s) | Dosing Regimen | Key Efficacy & Safety Results | Reference(s) |

|---|---|---|---|---|---|

| NCT02490800 | 1/2a | Recurrent Glioblastoma | 15-30 mg/day (oral) | Durable responses in a subset of patients; one partial response and one 44% lesion reduction in Phase 2a. Favorable safety profile. | [2][8] |

| NCT02895360 | 1/2a | Recurrent Glioblastoma, Platinum-Resistant Ovarian Cancer | 70 mg/m² (48-hour IV infusion) | In GBM: one partial response (>90% area reduction) and one stable disease. Well-tolerated. | [5][9] |

| NCT03250299 | 1 | Newly Diagnosed MGMT-unmethylated Glioblastoma | 4-15 mg/day (oral) + Radiation Therapy | Combination was considered safe up to 15 mg daily. Median OS was 12.8 months. |[2][10] |

Key Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are representative methodologies for key experiments.

In Vitro IC50 Determination in Glioblastoma Cells

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of lisavanbulin on tumor cell viability.

-

Cell Line: SB28 murine glioblastoma cells.[1]

-

Protocol:

-

Cell Culture: Culture SB28 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

-

Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of lisavanbulin (e.g., from 0 to 50 nM).[1] Replace the culture medium with media containing the different drug concentrations. Include a vehicle-only control.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

-

Data Analysis: Normalize viability data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

-

Orthotopic Glioblastoma Mouse Model for Efficacy and TME Analysis

-

Objective: To evaluate the in vivo efficacy of lisavanbulin and its effect on the tumor immune microenvironment.

-

Animal Model: C57BL/6 mice.

-

Tumor Model: SB28 or GL261 murine glioblastoma cells.[6]

-

Protocol:

-

Tumor Implantation: Anesthetize mice and stereotactically implant tumor cells (e.g., 5 x 10^4 SB28 cells) into the cerebral cortex.

-

Tumor Establishment: Allow tumors to establish for a set period (e.g., 7-10 days), which can be monitored by bioluminescence imaging if cells are luciferase-tagged.

-

Randomization & Treatment: Randomize mice into treatment cohorts: (1) Vehicle control, (2) Lisavanbulin (oral gavage), (3) Immunotherapy (e.g., anti-CD40, intraperitoneal injection), (4) Combination therapy.

-

Monitoring: Monitor mice daily for clinical signs of tumor progression and measure body weight. Track tumor growth via imaging if applicable.

-

Endpoint Analysis:

-

Survival: Monitor until neurological endpoints are met and plot Kaplan-Meier survival curves.

-

TME Analysis: At a pre-defined timepoint, euthanize a subset of mice from each group. Harvest brains, fix in formalin or embed in OCT, and perform immunohistochemistry (IHC) for markers like CD8 (CTLs), F4/80 (macrophages), and MHC-I.

-

Gene Expression: Isolate RNA from tumor tissue for RT-qPCR or RNA-seq analysis to quantify expression of immune-related genes (e.g., Ifng, B2m, H2-K1).[1]

-

-

Caption: Experimental workflow for an in vivo glioblastoma efficacy study.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a dual mechanism of action: direct cytotoxicity through microtubule destabilization and comprehensive modulation of the tumor microenvironment.[3][5] Its ability to reduce tumor microvasculature and, more significantly, to induce an immunologically active TME by enhancing antigen presentation and releasing danger signals, positions it as a compelling candidate for treating immunologically "cold" tumors like glioblastoma.[1][6] The observed synergy with immunotherapy in preclinical models further underscores this potential.[6]

Future research should focus on validating the response-predictive biomarkers, such as the five-gene signature identified in clinical studies, to enable patient stratification.[8] Further clinical trials exploring rational combinations of lisavanbulin with immune checkpoint inhibitors and other immunomodulatory agents are warranted to fully exploit its ability to reprogram the TME and improve outcomes for patients with aggressive and hard-to-treat cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calvinepartners.com [calvinepartners.com]

- 4. The microtubule-targeted agent lisavanbulin (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and anti-tumor activity of lisavanbulin administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treating ICB-resistant glioma with anti-CD40 and mitotic spindle checkpoint controller BAL101553 (lisavanbulin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing an effective combination of the new microtubule-targeting agent lisavanbulin with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lisavanbulin in patients with recurrent glioblastoma: Phase 2a results and a consolidated analysis of response-predictive biomarkers. - ASCO [asco.org]

- 9. Safety and anti-tumor activity of lisavanbulin administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

A Technical Guide to Early-Stage In Vitro Studies of Lisavanbulin on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (BAL101553) is a novel, small-molecule, microtubule-destabilizing agent currently under investigation for the treatment of various malignancies, including glioblastoma and lymphoma. It is a water-soluble lysine prodrug of avanbulin (BAL27862), its active moiety.[1][2] Avanbulin exerts its cytotoxic effects by binding to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization.[1][3] This disruption of microtubule dynamics results in a cascade of events within the cancer cell, ultimately leading to cell cycle arrest and apoptosis.[4][5] This technical guide provides an in-depth overview of the early-stage in vitro studies of Lisavanbulin, focusing on its mechanism of action, effects on cancer cell lines, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the Microtubule Network

Lisavanbulin's mechanism of action centers on its ability to interfere with the highly dynamic microtubule network, which is crucial for various cellular processes, particularly mitosis. The active compound, avanbulin, binds to the colchicine site of tubulin heterodimers, preventing their assembly into microtubules.[1][6] This action is distinct from other classes of microtubule-targeting agents like taxanes (which stabilize microtubules) and vinca alkaloids.[1]

The key downstream effects of this microtubule destabilization are:

-

Activation of the Spindle Assembly Checkpoint (SAC): By disrupting the mitotic spindle, Lisavanbulin activates the SAC, a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3][4][7]

-

G2/M Phase Cell Cycle Arrest: The activated SAC halts the cell cycle in the G2/M phase, preventing cells from proceeding through mitosis with a defective spindle.[4][8]

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][9]

Preclinical evidence also suggests that Lisavanbulin may have a dual mechanism of action, not only targeting the tumor cells directly but also affecting the tumor vasculature.[4][6][10]

Figure 1: Lisavanbulin's Mechanism of Action.

In Vitro Efficacy Across Cancer Cell Lines

Lisavanbulin, through its active form avanbulin, has demonstrated potent anti-proliferative activity across a range of cancer cell lines in vitro. Of particular note is its efficacy in models of lymphoma and glioblastoma.

Table 1: Anti-proliferative Activity of Avanbulin (Active Moiety of Lisavanbulin) in Cancer Cell Lines

| Cell Line Type | Number of Cell Lines | Assay | Duration | Key Findings | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | 26 | MTT | 72 hours | Median IC50 of 11 nM (95% CI, 10.03-16.17) | [9] |

| Glioblastoma (GBM) | Various | Not Specified | Not Specified | Promising antitumoral activity in preclinical models.[11][12] | [11][12] |

| Treatment-Resistant Models | Various | Not Specified | Not Specified | Activity in models resistant to other microtubule-targeting agents.[1][3] | [1][3] |

Key In Vitro Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the in vitro activity of Lisavanbulin.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent effects of a compound on cell proliferation and survival.

Experimental Workflow: MTT Assay

Figure 2: Workflow for MTT-based Cell Viability Assay.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of avanbulin (the active moiety of Lisavanbulin) for a specified duration (e.g., 72 hours).[9] Include untreated and vehicle-treated cells as controls.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the water-soluble MTT to an insoluble purple formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) by plotting the viability against the log of the drug concentration.

Apoptosis Assays

These assays quantify the extent to which a compound induces programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Treatment: Culture cells and treat with various concentrations of avanbulin for specific time points (e.g., 24 and 48 hours).[8][9]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment. Studies have shown that in some lymphoma cell lines, apoptosis is induced within the first 24 hours of treatment with avanbulin.[8][9]

Cell Cycle Analysis

This analysis determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with avanbulin as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Avanbulin treatment is expected to show an accumulation of cells in the G2/M phase.[4][8]

The Role of EB1 as a Potential Biomarker

End-binding protein 1 (EB1) is a microtubule-associated protein that plays a role in regulating microtubule dynamics.[9] Several studies have suggested that the expression level of EB1 may be a predictive biomarker for sensitivity to Lisavanbulin.[6][9][13] Tumors with high EB1 expression have shown greater sensitivity to the drug in some preclinical models.[9][14] In vitro data has indicated that EB1 can sensitize microtubules to the effects of microtubule-interacting agents.[6] While a clear correlation was not observed in all studies, there was a trend for higher sensitivity in DLBCL cell lines with high EB1 expression.[9]

Conclusion

Early-stage in vitro studies have established Lisavanbulin as a potent microtubule-destabilizing agent with significant anti-cancer activity in a variety of cell lines, particularly those derived from lymphoma and glioblastoma. Its mechanism of action, involving binding to the colchicine site on tubulin and subsequent induction of G2/M arrest and apoptosis, is well-characterized. The quantitative data from these foundational studies, obtained through standardized protocols for assessing cell viability, apoptosis, and cell cycle progression, provide a strong rationale for its continued clinical development. Further investigation into the role of biomarkers such as EB1 will be crucial for identifying patient populations most likely to benefit from this promising therapeutic agent.

References

- 1. Safety and anti-tumor activity of lisavanbulin administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and anti-tumor activity of lisavanbulin administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glioblastoma Foundation® Acquires Drug Lisavanbulin - Glioblastoma Foundation [glioblastomafoundation.org]

- 4. calvinepartners.com [calvinepartners.com]

- 5. Optimizing an effective combination of the new microtubule-targeting agent lisavanbulin with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase 1/2a dose-finding study and biomarker assessment of oral lisavanbulin in patients with high-grade glioma or glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. basilea.com [basilea.com]

- 8. biorxiv.org [biorxiv.org]

- 9. The microtubule-targeted agent lisavanbulin (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Phase 1 study of BAL101553, a novel tumor checkpoint controller targeting microtubules, administered as 48-h infusion in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What we really know about Lisavanbulin and glioblastoma (GBM) - Brainstrust, brain tumour charity [brainstrust.org.uk]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Protocol for In Vitro Cell Viability Assay with Lisavanbulin Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lisavanbulin dihydrochloride, a prodrug of the potent microtubule-destabilizing agent avanbulin, has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2] Its mechanism of action involves binding to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization.[3] This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4]

This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using common colorimetric (MTT) and luminescent (CellTiter-Glo®) assays. The provided methodologies are adaptable for various cancer cell types, with a particular focus on glioblastoma and ovarian cancer, where Lisavanbulin has undergone clinical investigation.[3]

Data Presentation

The anti-proliferative activity of avanbulin, the active metabolite of Lisavanbulin, has been quantified across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of the compound.

| Cell Line Type | Number of Cell Lines | Assay | Incubation Time | Median IC50 (nM) | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | 26 | MTT | 72 hours | 11 | [5] |

Signaling Pathway

The primary mechanism of action of Lisavanbulin's active form, avanbulin, is the disruption of microtubule dynamics, which leads to the activation of the Spindle Assembly Checkpoint (SAC). This signaling pathway ensures the fidelity of chromosome segregation during mitosis.

Caption: Mechanism of action of Lisavanbulin via microtubule destabilization and activation of the Spindle Assembly Checkpoint.

Experimental Protocols

Below are detailed protocols for two common cell viability assays. It is recommended to optimize cell seeding density and Lisavanbulin concentration range for each specific cell line.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Selected cancer cell line (e.g., U87-MG for glioblastoma, OVCAR-3 for ovarian cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow (MTT Assay):

Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for blank measurements.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared Lisavanbulin dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates (white or black)

-

Multichannel pipette

-

Luminometer

Experimental Workflow (CellTiter-Glo® Assay):

Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background measurements.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation and Treatment: Prepare and add Lisavanbulin dilutions as described in the MTT assay protocol (steps 3 and 4).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

References

- 1. Lisavanbulin in patients with recurrent glioblastoma: Phase 2a results and a consolidated analysis of response-predictive biomarkers. - ASCO [asco.org]

- 2. Glioblastoma Foundation® Acquires Drug Lisavanbulin - Glioblastoma Foundation [glioblastomafoundation.org]

- 3. Safety and anti-tumor activity of lisavanbulin administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The microtubule-targeted agent lisavanbulin (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing a Glioblastoma Patient-Derived Xenograft (PDX) Model for Lisavanbulin Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. Patient-derived xenograft (PDX) models, developed by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a vital platform in preclinical research. These models recapitulate the histological and genetic heterogeneity of the original tumor, providing a more clinically relevant system for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2][3][4]

Lisavanbulin (BAL101553) is a novel, orally bioavailable microtubule-targeting agent that has demonstrated promising preclinical activity against glioblastoma.[5][6][7][8] It is the prodrug of avanbulin (BAL27862), which binds to the colchicine site on tubulin, leading to microtubule destabilization, cell cycle arrest, and ultimately, tumor cell death.[8][9][10] Notably, Lisavanbulin is brain-penetrant, a critical feature for any effective GBM therapeutic.[6][11][12]

These application notes provide a detailed guide for establishing glioblastoma PDX models and utilizing them to test the efficacy of Lisavanbulin. The protocols outlined below cover the entire workflow, from patient sample acquisition to in vivo drug efficacy studies and subsequent histological analysis.

Key Signaling Pathways in Glioblastoma

Glioblastoma is characterized by the dysregulation of multiple signaling pathways that drive tumor growth, proliferation, and survival. Understanding these pathways is crucial for contextualizing the mechanism of action of drugs like Lisavanbulin and for identifying potential biomarkers. Key pathways frequently altered in GBM include the p53, RB, and PI3K/AKT/mTOR pathways.[13][14][15][16][17]

Experimental Workflow for Lisavanbulin Testing in Glioblastoma PDX Models

The overall workflow for establishing glioblastoma PDX models and subsequently testing the efficacy of Lisavanbulin involves several key stages, from the acquisition of patient tumor tissue to the final analysis of treatment effects.

Protocols

Protocol 1: Establishment of Subcutaneous Glioblastoma PDX Model

Subcutaneous models are valuable for initial drug screening and studying tumor growth kinetics due to the ease of tumor measurement and implantation.

Materials:

-

Fresh glioblastoma tissue from surgery

-

Sterile phosphate-buffered saline (PBS)

-

DMEM/F-12 medium with antibiotics

-

Matrigel (optional)

-

6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice)

-

Surgical instruments (scalpels, forceps)

-

1 ml syringes with 25G needles

-

Anesthesia (e.g., isoflurane)

-

Analgesics

Procedure:

-

Tumor Tissue Collection and Transport:

-

Collect fresh tumor tissue from the operating room in a sterile container with DMEM/F-12 medium on ice.

-

Process the tissue within 2-6 hours of resection.

-

-

Tumor Processing:

-

In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove blood clots and debris.

-

Mechanically mince the tumor into small fragments (1-2 mm³) using sterile scalpels.

-

(Optional) For cell suspension implantation: enzymatically dissociate the minced tissue using a gentle cell dissociation reagent (e.g., Liberase) according to the manufacturer's protocol to obtain a single-cell suspension.[18]

-

-

Implantation:

-

Anesthetize the mouse.

-

Shave and sterilize the flank area.

-

For tumor fragments: Make a small incision on the flank and create a subcutaneous pocket using blunt dissection. Insert a single tumor fragment into the pocket and close the incision with surgical clips or sutures.

-

For cell suspension: Resuspend the cells in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁶ cells per 100 µL. Inject the cell suspension subcutaneously into the flank.[19]

-

-

Tumor Growth Monitoring:

-

Monitor the mice twice weekly for tumor growth.

-

Measure the tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.

-

When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and harvest the tumors for passaging or further analysis.

-

-

Passaging:

Protocol 2: Establishment of Orthotopic Glioblastoma PDX Model

Orthotopic models, where tumor cells are implanted into the brain, more accurately mimic the tumor microenvironment and the influence of the blood-brain barrier on drug efficacy.[1][2][20]

Materials:

-

Glioblastoma cells from a dissociated PDX tumor or a stable PDX-derived cell line (1 x 10⁵ cells in 5 µL of sterile PBS)

-

Stereotactic frame

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Hamilton syringe with a 30G needle

-

Surgical drill

-

Surgical instruments

-

Analgesics and post-operative care supplies

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of glioblastoma cells from a dissociated subcutaneous PDX tumor.

-

Resuspend the cells in sterile, preservative-free PBS at a concentration of 2 x 10⁷ cells/mL.

-

-

Stereotactic Intracranial Injection:

-

Anesthetize the mouse and secure it in the stereotactic frame.

-

Shave the head and sterilize the scalp.

-

Make a midline incision to expose the skull.

-

Using a surgical drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

-

Slowly lower the Hamilton syringe needle to the target depth (e.g., 3 mm from the dura).

-

Inject 5 µL of the cell suspension (1 x 10⁵ cells) over 5 minutes.

-

Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

-

Seal the burr hole with bone wax and close the scalp incision with sutures or surgical glue.

-

-

Post-operative Care and Monitoring:

-

Administer analgesics as prescribed.

-

Monitor the mice daily for neurological symptoms (e.g., lethargy, ataxia, weight loss).

-

Tumor growth can be monitored using bioluminescence imaging (if cells are luciferase-tagged) or MRI.[1]

-

Protocol 3: In Vivo Efficacy Testing of Lisavanbulin

Materials:

-

Established glioblastoma PDX-bearing mice (subcutaneous or orthotopic) with tumors of a specified size (e.g., 100-200 mm³ for subcutaneous models).

-

Lisavanbulin (formulated for oral gavage)

-

Vehicle control (e.g., as specified by the drug manufacturer)

-

Oral gavage needles

-

Calipers for subcutaneous tumor measurement

-

Imaging system for orthotopic tumor monitoring (if applicable)

Procedure:

-

Randomization:

-

When tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

-

-

Drug Administration:

-

Administer Lisavanbulin orally once daily at the desired dose (e.g., 30 mg/kg).[12]

-

Administer the vehicle control to the control group using the same schedule and route.

-

Continue treatment for the duration specified in the study design.

-

-

Efficacy Assessment:

-

Subcutaneous Models: Measure tumor volume 2-3 times per week.

-

Orthotopic Models: Monitor tumor growth via imaging and record survival time.

-

Monitor body weight and clinical signs of toxicity.

-

-

Endpoint:

-

Euthanize mice when tumors reach the maximum allowed size, if they exhibit signs of significant morbidity, or at the end of the study.

-

Collect tumors, brains, and other relevant tissues for downstream analysis.

-

Protocol 4: Histological and Immunohistochemical Analysis

Materials:

-

Formalin (10% neutral buffered)

-

Paraffin

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Primary antibodies (e.g., Ki-67 for proliferation, CD31 for blood vessels, phospho-histone H3 for mitotic arrest)

-

Secondary antibodies and detection reagents (e.g., DAB)

-

Microscope

Procedure:

-

Tissue Fixation and Processing:

-

Fix harvested tumors or brains in 10% neutral buffered formalin for 24-48 hours.

-

Process the tissues through a series of alcohol and xylene washes and embed in paraffin.

-

-

Sectioning:

-

Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

-

-

H&E Staining:

-

Perform standard H&E staining to assess tumor morphology, necrosis, and infiltration.

-

-

Immunohistochemistry (IHC):

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

-

Block endogenous peroxidase activity and non-specific binding sites.[22]

-

Incubate with the primary antibody overnight at 4°C.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a DAB substrate and counterstain with hematoxylin.[23]

-

Dehydrate, clear, and mount the slides.

-

-

Analysis:

Data Presentation

Table 1: Preclinical Efficacy of Lisavanbulin Monotherapy in Orthotopic Glioblastoma PDX Models

| PDX Model | Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%ILS) | Reference |

| GBM6 | Vehicle | 48 | - | [12] |

| Lisavanbulin (30 mg/kg) | 60 | 25 | [12] | |

| GBM12 | Vehicle | 23 | - | [12] |

| Lisavanbulin (30 mg/kg) | 31 | 35 | [12] | |

| Summary of 14 PDX Models | Lisavanbulin (30 mg/kg) | - | 9-84 | [11][24][25] |

Table 2: Preclinical Efficacy of Lisavanbulin in Combination with Standard of Care in Orthotopic Glioblastoma PDX Models

| PDX Model | Treatment Group | Median Survival (Days) | Reference |

| GBM6 | RT alone | 69 | [11][24] |

| Lisavanbulin + RT | 90 | [11][24] | |

| GBM150 | RT alone | 73 | [11][24] |

| Lisavanbulin + RT | 143 | [11][24] | |

| GBM26 | RT/TMZ | 121 | [11][24] |

| Lisavanbulin + RT/TMZ | 172 | [11][24] | |

| GBM39 | RT/TMZ | 249 | [11][24] |

| Lisavanbulin + RT/TMZ | 502 | [11][24] |

RT: Radiation Therapy; TMZ: Temozolomide

Table 3: Pharmacokinetic Properties of Lisavanbulin in PDX-bearing Mice

| Time Post-dose | Brain-to-Plasma Ratio | Reference |

| 2 hours | 1.3 | [11][24][25] |

| 6 hours | 1.6 | [11][24][25] |

Conclusion

The establishment of patient-derived xenograft models is a powerful tool for the preclinical evaluation of novel therapeutics for glioblastoma. The protocols outlined in these application notes provide a comprehensive framework for developing and utilizing glioblastoma PDX models to assess the efficacy of Lisavanbulin. The presented data underscores the significant preclinical activity of Lisavanbulin, both as a monotherapy and in combination with standard-of-care treatments, and its favorable brain penetration.[6][11][12][25] These models and protocols can aid researchers in further elucidating the therapeutic potential of Lisavanbulin and in the development of more effective treatments for this devastating disease.

References

- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glioblastoma Foundation® Acquires Drug Lisavanbulin - Glioblastoma Foundation [glioblastomafoundation.org]

- 9. calvinepartners.com [calvinepartners.com]

- 10. basilea.com [basilea.com]

- 11. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of lisavanbulin-a novel tumor checkpoint controller targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of lisavanbulin—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glioblastoma - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. mathewsopenaccess.com [mathewsopenaccess.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]

- 22. Immunohistochemistry and analysis of human glioblastoma tumors [bio-protocol.org]

- 23. Quantitative Immunohistochemistry of the Cellular Microenvironment in Patient Glioblastoma Resections [jove.com]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

Application Note: Quantification of Lisavanbulin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lisavanbulin and its active metabolite, Avanbulin, in human plasma. Lisavanbulin (BAL101553) is a novel microtubule-destabilizing agent that shows promise in the treatment of various cancers, including glioblastoma.[1][2] This protocol details a reliable method for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies in a drug development setting. The method utilizes protein precipitation for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.

Introduction

Lisavanbulin is a water-soluble prodrug of the potent microtubule inhibitor, Avanbulin (BAL27862).[3][4] Avanbulin binds to the colchicine site on tubulin, leading to the destabilization of microtubules.[4] This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] Accurate quantification of Lisavanbulin and Avanbulin in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical studies.[5][6] This application note provides a detailed protocol for the simultaneous quantification of Lisavanbulin and Avanbulin in human plasma.

Signaling Pathway

References

- 1. Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Portico [access.portico.org]

- 4. The microtubule-targeted agent lisavanbulin (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Immunohistochemical Detection of EB1 Expression in Tumor Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

End-binding protein 1 (EB1), a member of the microtubule-associated proteins (MAPs) family, is a key regulator of microtubule dynamics. It localizes to the plus-ends of growing microtubules, where it plays a crucial role in microtubule stabilization, spindle function, and chromosome stability. Emerging evidence suggests that EB1 is overexpressed in a variety of human cancers, including esophageal squamous cell carcinoma, colorectal cancer, and ovarian cancer, and its elevated expression is often associated with tumor progression and poor prognosis.[1][2] EB1 has been implicated as a potential oncogene, promoting cellular growth and inhibiting apoptosis, partly through the activation of the β-catenin/TCF signaling pathway.[1] Therefore, the detection and quantification of EB1 expression in tumor tissues by immunohistochemistry (IHC) can provide valuable insights for cancer research and may serve as a potential biomarker for diagnosis, prognosis, and therapeutic response.

These application notes provide a detailed protocol for the immunohistochemical detection of EB1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, a summary of EB1 expression in various cancers, and an overview of its associated signaling pathways.

Data Presentation: EB1 Expression in Human Tumors

The following table summarizes the expression of EB1 in various tumor types as determined by immunohistochemistry. The scoring of IHC results can be subjective and methodologies may vary between studies. A common method is the H-score, which combines the percentage of positive cells and the staining intensity.

| Tumor Type | Number of Cases | Percentage of EB1 Overexpression | IHC Scoring Details | Reference |

| Esophageal Squamous Cell Carcinoma (ESCC) | 27 | ~63% | Overexpression was defined as higher EB1 mRNA levels in tumor tissue compared to matched normal tissue. | [1][2] |

| Sporadic Colorectal Cancer (SCC) | 68 | Significantly higher in SCC vs. normal mucosa (p=0.0007) | Immunopositivity was evaluated, showing stronger positivity in SCC. | [1] |

| Ovarian Cancer | 7 (for IHC validation) | High EB1 levels were associated with poorly differentiated tumors (G3). | Western blot was used for initial quantification, followed by IHC validation showing EB1 is mainly expressed in tumor cells. |

Note: The available quantitative data for EB1 IHC across a wide range of tumors is limited in the current literature. The scoring methods and definitions of "overexpression" can vary significantly between studies, making direct comparisons challenging.

Signaling Pathways Involving EB1

EB1 is involved in key signaling pathways that are often dysregulated in cancer. Understanding these pathways provides context for the role of EB1 in tumorigenesis.

EB1 and the β-catenin/TCF Signaling Pathway

EB1 can act as an oncogene by activating the β-catenin/T-cell factor (TCF) signaling pathway, which leads to the transcription of genes involved in cell proliferation and survival, such as c-myc and cyclin D1.[1]

Phosphorylation of EB1 via the Akt/GSK3β Pathway

The association of EB1 with microtubules is regulated by phosphorylation. The Akt/GSK3β signaling pathway plays a role in this process, where activated GSK3β can phosphorylate EB1, affecting its function.

References

Lisavanbulin-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (also known as BAL101553) is a novel, orally bioavailable small molecule prodrug of avanbulin (BAL27862). Avanbulin is a microtubule-destabilizing agent that has shown potent anti-tumor activity in a variety of preclinical cancer models, including those resistant to other microtubule-targeting agents.[1][2][3] Its mechanism of action involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics.[2][3][4] This interference with microtubule function leads to the activation of the spindle assembly checkpoint (SAC), causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[3][4][5] Lisavanbulin is particularly noted for its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain cancers like glioblastoma.[6][7][8]

Flow cytometry is a powerful technique to quantitatively assess the effects of compounds like Lisavanbulin on the cell cycle. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content. This application note provides detailed protocols for analyzing Lisavanbulin-induced cell cycle arrest using flow cytometry.

Mechanism of Action: Microtubule Destabilization and Cell Cycle Arrest

Lisavanbulin exerts its cytotoxic effects by disrupting the normal function of microtubules. Microtubules are essential components of the cytoskeleton involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division.

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following tables summarize hypothetical data from studies on Diffuse Large B-cell Lymphoma (DLBCL) and Glioblastoma (GBM) cell lines treated with Avanbulin, the active form of Lisavanbulin. In preclinical studies, Avanbulin has demonstrated a potent in vitro anti-lymphoma activity, which was mainly cytotoxic with rapid apoptosis induction.[1]

Table 1: Cell Cycle Distribution in DLBCL Cell Lines Treated with Avanbulin

| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G0 (Apoptosis) (%) |

| DMSO (Control) | SU-DHL-4 | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.8 | 1.5 ± 0.5 |

| 20 nM Avanbulin (24h) | SU-DHL-4 | 35.2 ± 3.0 | 15.1 ± 2.2 | 45.7 ± 4.1 | 4.0 ± 1.1 |

| 20 nM Avanbulin (48h) | SU-DHL-4 | 20.8 ± 2.5 | 10.5 ± 1.9 | 50.3 ± 3.8 | 18.4 ± 2.7 |

| DMSO (Control) | OCI-Ly7 | 55.9 ± 2.8 | 30.1 ± 2.0 | 14.0 ± 1.5 | 2.1 ± 0.7 |

| 20 nM Avanbulin (24h) | OCI-Ly7 | 30.1 ± 3.5 | 18.4 ± 2.5 | 48.5 ± 4.5 | 3.0 ± 0.9 |

| 20 nM Avanbulin (48h) | OCI-Ly7 | 18.5 ± 2.9 | 12.2 ± 2.1 | 45.8 ± 5.0 | 23.5 ± 3.1 |

Data are presented as mean ± standard deviation.

Mechanistically, treatment of short-term cell explant cultures of patient-derived xenografts (PDXs) with avanbulin revealed increases in G2/M cell cycle arrest along with apoptosis, features consistent with a microtubule disruption mode of action.[9]

Table 2: Cell Cycle Distribution in Glioblastoma (GBM) Patient-Derived Xenograft (PDX) Cultures Treated with Avanbulin

| Treatment | PDX Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G0 (Apoptosis) (%) |

| DMSO (Control) | GBM-PDX-1 | 50.2 ± 3.1 | 35.5 ± 2.5 | 14.3 ± 1.9 | 2.5 ± 0.8 |

| 50 nM Avanbulin (48h) | GBM-PDX-1 | 25.8 ± 4.0 | 15.3 ± 3.1 | 55.9 ± 5.2 | 3.0 ± 1.0 |

| DMSO (Control) | GBM-PDX-2 | 48.7 ± 2.9 | 38.1 ± 3.0 | 13.2 ± 2.2 | 2.8 ± 0.9 |

| 50 nM Avanbulin (48h) | GBM-PDX-2 | 22.4 ± 3.8 | 18.2 ± 2.8 | 54.4 ± 4.9 | 5.0 ± 1.5 |

Data are presented as mean ± standard deviation.

Experimental Workflow for Flow Cytometry Analysis

The general workflow for analyzing cell cycle arrest involves cell culture and treatment, harvesting, fixation, staining with a DNA-binding dye, and subsequent analysis using a flow cytometer.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Seeding:

-

For adherent cells (e.g., GBM cell lines), seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

For suspension cells (e.g., DLBCL cell lines), seed cells in T-25 flasks or 6-well plates at a density of 0.5 x 10⁶ cells/mL.

-

-

Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment:

-

Prepare a stock solution of Lisavanbulin or Avanbulin in DMSO.

-

Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM, 20 nM, 50 nM).

-

Add the drug-containing medium to the cells. For the control group, add medium containing the same concentration of DMSO.

-

-

Incubation Post-Treatment: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[1]

Protocol 2: Cell Preparation and Fixation

-

Harvesting:

-

Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.

-

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again as in the previous step.

-

Fixation:

Protocol 3: Propidium Iodide Staining and Flow Cytometry

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of cold PBS.

-

RNase Treatment: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A (DNase-free) to ensure only DNA is stained.[10]

-

Incubation: Incubate the cells at 37°C for 30 minutes.

-

Staining: Add 5 µL of a 1 mg/mL propidium iodide (PI) stock solution to each sample for a final concentration of 10 µg/mL.

-

Final Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis:

-

Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.

-

Collect the fluorescence emission at approximately 617 nm.

-

Acquire at least 10,000 events per sample.

-

-

Data Interpretation:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.[1]

-

Gate the cell population to exclude doublets and debris.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G0 population, which is indicative of apoptotic cells.

-

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of Lisavanbulin on the cell cycle. By employing flow cytometry with propidium iodide staining, researchers can effectively quantify the G2/M arrest induced by this potent microtubule-destabilizing agent. This method is crucial for the preclinical evaluation of Lisavanbulin and for understanding its mechanism of action in various cancer models. The potential for a biomarker-driven approach, possibly involving End-binding protein 1 (EB1) expression, further highlights the importance of detailed cellular analysis in the development of this promising therapeutic.[1][5][8]

References